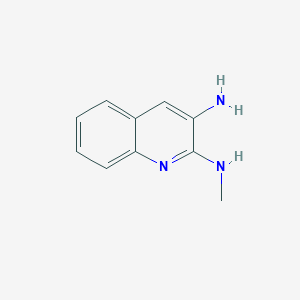

3-Amino-2-methylaminoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-methylaminoquinoline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

The quinoline structure has been extensively studied for its antimalarial properties. 3-Amino-2-methylaminoquinoline and its derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- In Vitro Studies: Research indicates that quinoline derivatives, including this compound, exhibit significant antiplasmodial activity. For example, compounds with modifications at the amino group have demonstrated half-maximal inhibitory concentration (IC50) values below 500 nM against both chloroquine-sensitive and resistant strains of P. falciparum .

- In Vivo Efficacy: In animal models, certain derivatives have resulted in complete cures when administered at specific dosages. For instance, hybrid compounds combining quinoline with other pharmacophores showed enhanced activity and reduced toxicity compared to traditional antimalarials .

Antitubercular Activity

The potential of this compound extends to the treatment of tuberculosis. Recent studies have synthesized various quinoline derivatives aimed at inhibiting Mycobacterium tuberculosis.

Research Insights:

- Synthesis of Derivatives: Compounds merging quinoline with triazole motifs were developed and tested for their effectiveness against multiple strains of tuberculosis. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

- Mechanism of Action: Molecular docking studies have shown that these compounds interact effectively with the InhA enzyme, crucial for the survival of M. tuberculosis. This interaction suggests a viable pathway for developing new antitubercular agents .

Case Studies and Data Tables

The following table summarizes notable studies involving this compound and its derivatives:

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-N-methylquinoline-2,3-diamine |

InChI |

InChI=1S/C10H11N3/c1-12-10-8(11)6-7-4-2-3-5-9(7)13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

COXYZUDAMIPWTB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.